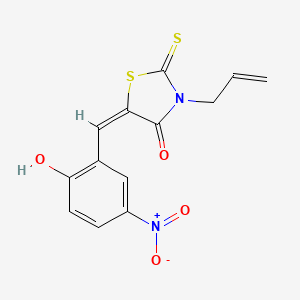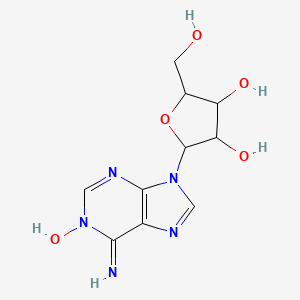
1-Isopropyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-pyrazole-5-carboxamide can be synthesized through several methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or their equivalents. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid . Another method involves the reaction of substituted hydrazines with α,β-unsaturated carbonyl compounds .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of catalysts and optimized reaction conditions to facilitate the cyclization and subsequent functionalization of the pyrazole ring .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require a base and are conducted in polar solvents.
Major Products Formed:
Oxidation: Formation of pyrazole-5-carboxylic acid derivatives.
Reduction: Formation of pyrazole-5-carboxamide derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives with diverse functional groups.
Aplicaciones Científicas De Investigación
1-Isopropyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation . The molecular pathways involved often include signaling cascades that regulate cell growth, apoptosis, and immune responses .
Comparación Con Compuestos Similares
1-Isopropyl-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives:
1H-Pyrazole-5-carboxamide: Similar structure but lacks the isopropyl group, leading to different chemical and biological properties.
1-Methyl-1H-pyrazole-5-carboxamide: Contains a methyl group instead of an isopropyl group, which can affect its reactivity and applications.
1-Phenyl-1H-pyrazole-5-carboxamide: The presence of a phenyl group can enhance its stability and potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-5(2)10-6(7(8)11)3-4-9-10/h3-5H,1-2H3,(H2,8,11) |
Clave InChI |
TZUNMYNSGZKAHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC=N1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,2,2-Trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11713206.png)
![(2E)-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide](/img/structure/B11713213.png)
![1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11713217.png)




![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarboxylic acid](/img/structure/B11713235.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11713240.png)

![4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate](/img/structure/B11713252.png)
![5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide](/img/structure/B11713260.png)

